Cyclohexanebutanoic acid, copper(2+) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

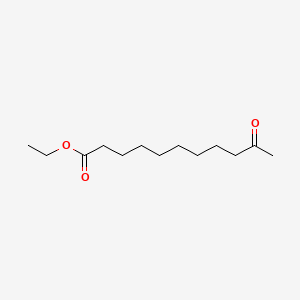

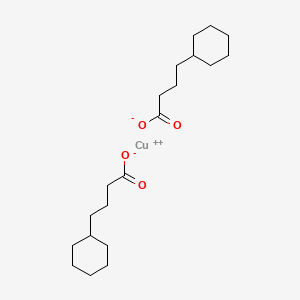

Cyclohexanebutanoic acid, copper(2+) salt, also known as Copper (II) cyclohexanebutyrate, is a chemical compound with the molecular formula C20H34CuO4 . It has a molecular weight of 402 . The compound appears as a powder and has a melting point of 126 °C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string:C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2] . The InChI representation is InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;+2/p-2 . Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 126 °C . It has a molecular weight of 402 and a molecular formula of C20H34CuO4 . The compound has 4 hydrogen bond acceptors and 6 rotatable bonds .Scientific Research Applications

Catalysis in Organic Reactions : Copper(II) complexes, including those derived from cyclohexanebutanoic acid, have been investigated as catalysts for various organic reactions. For instance, they have been used in the oxidative functionalization of saturated hydrocarbons, such as cyclohexane, to produce valuable products like alcohols and ketones. These copper complexes facilitate the oxidation processes under mild conditions, showcasing their potential as efficient catalysts in organic synthesis (Di Nicola et al., 2007) (Trusau et al., 2021).

Mechanistic Insights into Oxidation Processes : Research on copper ions, including those in cyclohexanebutanoic acid copper(2+) salt, has provided insights into the mechanisms of oxidation reactions. For example, the role of copper ions in catalyzing the oxidation of cyclohexene by persulfate to yield cyclopentanecarbaldehyde has been studied, revealing the intricate interactions between copper ions and free radicals (Masarwa et al., 1991).

Polymerization Processes : Copper(II) salts, such as those from cyclohexanebutanoic acid, are employed in polymerization reactions. They have been used as catalysts in the cationic ring-opening polymerization of cyclohexene oxide, demonstrating their utility in creating polymers with specific properties (Onen & Yagcı, 1997).

Environmental Applications : Copper(II) complexes play a role in environmental chemistry, particularly in the oxidative functionalization of saturated hydrocarbons. This includes transformations of cyclohexane into eco-friendlier products, highlighting the potential of these complexes in green chemistry applications (Lawal et al., 2021).

Safety and Hazards

The safety data sheet for Cyclohexanebutanoic acid, copper(2+) salt suggests that in case of inhalation, one should move to fresh air . If it comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed with plenty of water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

Mechanism of Action

Target of Action

Copper salts are generally known to interact with a variety of biological targets, including enzymes and other proteins, due to copper’s role as a cofactor .

Mode of Action

Copper salts, including Cyclohexanebutanoic acid, copper(2+) salt, can act as catalysts in various chemical reactions. For instance, copper-catalyzed radical cascade reactions have been used in the synthesis of highly functionalized cyclobutene derivatives . In these reactions, copper acts as a catalyst and N-fluorobenzenesulfonimide (NFSI) as an oxidant .

Biochemical Pathways

Copper is a crucial element involved in numerous biochemical pathways, including those related to oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetics of copper salts would generally depend on factors such as the route of administration, the chemical form of copper, and the presence of other compounds that may affect copper absorption and distribution .

Result of Action

Copper salts can have various effects at the molecular and cellular level, depending on their concentration and the specific biological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other ions or compounds that can interact with copper, and the temperature .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclohexanebutanoic acid, copper(2+) salt involves the reaction of Cyclohexanebutanoic acid with copper(II) oxide or copper(II) chloride in the presence of a suitable solvent.", "Starting Materials": [ "Cyclohexanebutanoic acid", "Copper(II) oxide or Copper(II) chloride", "Suitable solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve Copper(II) oxide or Copper(II) chloride in the suitable solvent", "Add Cyclohexanebutanoic acid to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with the suitable solvent", "Dry the product under vacuum" ] } | |

CAS RN |

2218-80-6 |

Molecular Formula |

C20H36CuO4 |

Molecular Weight |

404.0 g/mol |

IUPAC Name |

copper;4-cyclohexylbutanoic acid |

InChI |

InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |

InChI Key |

ZGMZTUJLZVTXNR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cu] |

Other CAS RN |

2218-80-6 |

Related CAS |

4441-63-8 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.